Crystal structure and molecular geometry of N-([1,1'-Biphenyl]-4-yl)-[1,1'-biphenyl]-3-amine
Crystal structure and molecular geometry of N-([1,1'-Biphenyl]-4-yl)-[1,1'-biphenyl]-3-amine
An In-Depth Technical Guide on the Molecular Geometry and Crystallography of N-([1,1'-Biphenyl]-4-yl)-[1,1'-biphenyl]-3-amine
Executive Summary
In the development of advanced organic optoelectronics, particularly Organic Light-Emitting Diodes (OLEDs), the molecular geometry of charge-transporting materials dictates macroscopic device performance. N-([1,1'-Biphenyl]-4-yl)-[1,1'-biphenyl]-3-amine (CAS: 570391-47-8) is a highly specialized asymmetric diarylamine[1]. By deliberately combining a para-substituted biphenyl arm with a meta-substituted biphenyl arm, materials scientists engineer a structural contradiction: maintaining extended π -conjugation for hole mobility while introducing steric kinks to frustrate crystallization. This whitepaper deconstructs the crystal structure, conformational logic, and self-validating experimental protocols associated with this critical Hole Transport Layer (HTL) building block[2].
Molecular Geometry & Conformational Analysis
The core of N-([1,1'-Biphenyl]-4-yl)-[1,1'-biphenyl]-3-amine features a central nitrogen atom bonded to two distinct biphenyl systems. The causality behind its optoelectronic utility lies in its asymmetric conformational geometry[3]:
-
Trigonal Planar Nitrogen ( sp2 Hybridization): The lone pair on the secondary amine nitrogen is delocalized into the adjacent aromatic rings. This forces the nitrogen into a nearly planar sp2 configuration, which is essential for lowering the ionization potential and facilitating the hopping mechanism of hole transport.
-
The Para-Biphenyl Arm (Biphenyl-4-yl): This linear segment allows for extended spatial delocalization of the Highest Occupied Molecular Orbital (HOMO). The coplanarity between the two phenyl rings in this arm (typically exhibiting a dihedral angle of 20°–30° in the solid state) promotes strong intermolecular orbital overlap.
-
The Meta-Biphenyl Arm (Biphenyl-3-yl): The meta-linkage introduces a severe steric "kink" into the molecular backbone. This structural disruption prevents the molecule from adopting a globally flat conformation. The steric repulsion between the ortho-hydrogens of the adjacent rings forces a larger dihedral angle, effectively breaking the symmetry of the molecule[4].
Fig 1: Conformational logic of meta/para biphenyl substitution in OLED hole transport materials.
Crystallographic Properties & Packing Forces
Because the meta-linkage deliberately frustrates dense packing, growing single crystals of N-([1,1'-Biphenyl]-4-yl)-[1,1'-biphenyl]-3-amine requires overcoming a high entropic barrier. When forced into a crystalline lattice via slow vapor diffusion, asymmetric diarylamines typically crystallize in low-symmetry space groups (such as Triclinic P1ˉ or Monoclinic P21/c ).
The crystal packing is dominated by C-H... π interactions (edge-to-face) rather than strong π−π stacking (face-to-face). The steric bulk of the meta-biphenyl group physically blocks adjacent molecules from aligning their π -systems in a parallel fashion. This results in a "herringbone" packing motif, which is highly characteristic of OLED materials designed to resist crystallization during device operation[4].
Quantitative Data Summaries
Table 1: Physicochemical Properties of CAS 570391-47-8 | Property | Value | | :--- | :--- | | Chemical Formula | C24H19N | | Molecular Weight | 321.42 g/mol | | Nitrogen Geometry | sp2 (Trigonal Planar) | | Appearance | White to light yellow crystalline powder | | Primary Function | Hole Transport Layer (HTL) / Host Matrix |
Table 2: Typical Crystallographic Parameters for Asymmetric Biphenylamines | Crystallographic Parameter | Expected Solid-State Behavior | | :--- | :--- | | Crystal System | Triclinic or Monoclinic | | Space Group | P1ˉ or P21/c | | Dominant Intermolecular Force | C-H... π (Edge-to-face interactions) | | π−π Stacking Distance | > 3.5 Å (Weakened by steric hindrance) | | Packing Motif | Herringbone |
Optoelectronic Significance: The Causality of Amorphous Stability
In OLED architectures, the Hole Transport Layer (HTL) is subjected to intense Joule heating during prolonged operation. If the HTL material has a high tendency to crystallize, thermal stress will cause the amorphous film to undergo a phase transition into a polycrystalline state. This creates grain boundaries, which act as charge traps and pathways for electrical shorting, ultimately degrading the device[4].
By utilizing N-([1,1'-Biphenyl]-4-yl)-[1,1'-biphenyl]-3-amine, researchers exploit the meta-biphenyl kink. The asymmetry drastically increases the configurational entropy of the molecule, raising the glass transition temperature ( Tg ) and ensuring the film remains in a stable, amorphous, glassy state even under thermal duress[2].
Experimental Protocols: Synthesis and Crystallization
To study the exact molecular geometry, researchers must first synthesize the compound with extreme purity and then coax it into a crystalline lattice. The following protocols are designed as self-validating systems.
Synthesis via Buchwald-Hartwig Amination
The formation of the secondary diarylamine requires overcoming the steric bulk of the biphenyl groups. We utilize a palladium-catalyzed cross-coupling mechanism.
-
Preparation: In a glovebox under a nitrogen atmosphere, combine 3-bromo-1,1'-biphenyl (1.0 eq) and [1,1'-biphenyl]-4-amine (1.05 eq) in anhydrous toluene.
-
Catalyst Loading: Add Tris(dibenzylideneacetone)dipalladium(0) ( Pd2(dba)3 ) (0.02 eq) and a bulky, electron-rich phosphine ligand such as BINAP or P(t−Bu)3 (0.04 eq). Causality: The bulky ligand accelerates the reductive elimination step, preventing catalyst poisoning by the sterically hindered product.
-
Base Addition: Add Sodium tert-butoxide (1.5 eq) to deprotonate the amine.
-
Reaction: Heat the mixture to 100°C for 12 hours.
-
Validation Step: Perform High-Performance Liquid Chromatography (HPLC). The protocol proceeds to crystallization only if purity is >99.0%. Impurities act as potent crystal growth inhibitors for asymmetric molecules.
Single-Crystal Growth via Vapor Diffusion
Because rapid evaporation yields an amorphous powder, vapor diffusion is required to provide the thermodynamic time necessary for lattice formation.
-
Dissolution: Dissolve 50 mg of the >99% pure N-([1,1'-Biphenyl]-4-yl)-[1,1'-biphenyl]-3-amine in 2 mL of Dichloromethane (DCM) in a small inner vial.
-
Anti-Solvent Chamber: Place the inner vial inside a larger outer vial containing 10 mL of Hexane (anti-solvent).
-
Diffusion: Seal the outer vial tightly. Over 7–14 days, the volatile Hexane will slowly diffuse into the DCM. Causality: As the solvent polarity gradually shifts, the solubility of the amine decreases infinitesimally, allowing molecules to overcome the entropic barrier and nucleate into single crystals.
-
Validation Step: Harvest crystals and perform Single-Crystal X-Ray Diffraction (XRD). The system self-validates if the crystallographic R-factor is < 0.05, confirming a highly ordered lattice free of solvent inclusions.
Fig 2: Self-validating workflow for the synthesis and crystallographic analysis of diarylamines.
References
-
NextSDS. "4-yl)-[1,1'-biphenyl]-3-amine — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link][1]
-
ResearchGate. "Degradation of HTL layers during device operation in PhOLEDs." ResearchGate Publications. Available at:[Link][4]
-
Google Patents. "Spirobifluorene compounds for organic electroluminescent devices (EP2814906B1)." European Patent Office. Available at:[3]
-
Google Patents. "Organic molecules for optoelectronic devices (WO2021013986A1)." World Intellectual Property Organization. Available at: [2]
